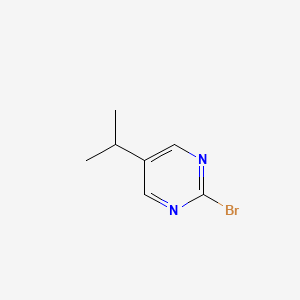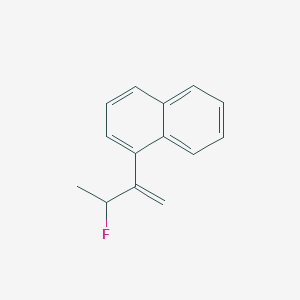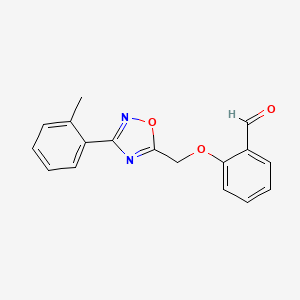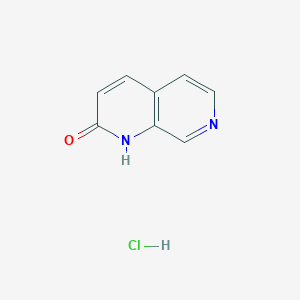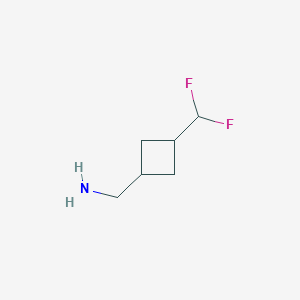
(3-(Difluoromethyl)cyclobutyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Difluoromethyl)cyclobutyl)methanamine: is a chemical compound with the molecular formula C6H11F2N It is characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethyl)cyclobutyl)methanamine typically involves the reaction of cyclobutanone with difluoromethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Difluoromethyl)cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-(Difluoromethyl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of (3-(Difluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Cyclobutanemethanamine: Similar structure but lacks the difluoromethyl group.
Difluoromethylamine: Contains the difluoromethyl group but lacks the cyclobutane ring.
Cyclobutylamine: Contains the cyclobutane ring but lacks the difluoromethyl group.
Uniqueness: (3-(Difluoromethyl)cyclobutyl)methanamine is unique due to the presence of both the cyclobutane ring and the difluoromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C6H11F2N |
|---|---|
Poids moléculaire |
135.15 g/mol |
Nom IUPAC |
[3-(difluoromethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-1-4(2-5)3-9/h4-6H,1-3,9H2 |
Clé InChI |
RZHZAPLOLJJFFR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)

![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)
![4-Chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12943810.png)

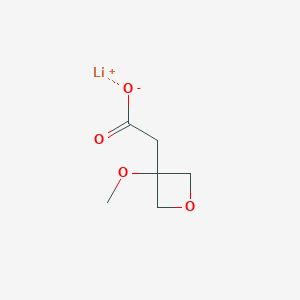
![9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12943833.png)
![Benzoic acid, 3-[3-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12943839.png)
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12943840.png)
